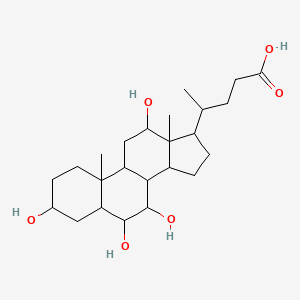
3,6,7,12-Tetrahydroxy-cholanic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,7,12-Tetrahydroxy-cholanic acid, also known as this compound, is a useful research compound. Its molecular formula is C24H40O6 and its molecular weight is 424.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological Significance
3,6,7,12-Tetrahydroxycholanic acid plays a crucial role in the metabolism of bile acids. Bile acids are essential for the digestion and absorption of dietary fats and fat-soluble vitamins in the intestine. They also function in cholesterol homeostasis and have been implicated in signaling pathways that regulate various physiological processes.
Cholestasis Treatment
Cholestasis is a condition characterized by impaired bile flow. Research has shown that bile acids like 3,6,7,12-Tetrahydroxycholanic acid can help alleviate cholestatic liver diseases. In animal models, THCA has been observed to improve bile flow and reduce liver damage by enhancing the expression of transport proteins involved in bile acid secretion .
Lipid Metabolism Regulation
THCA influences lipid metabolism by modulating the activity of enzymes involved in fatty acid oxidation. Studies indicate that it may enhance the conversion of fatty acids into energy, which could be beneficial in treating metabolic disorders such as obesity and type 2 diabetes .
Bile Acid Synthesis Studies
Due to its structural similarities to other bile acids, THCA is often used as a reference compound in studies investigating bile acid synthesis pathways. Its presence can indicate specific enzymatic activities within the liver and intestines .
Drug Development
The unique properties of THCA make it a candidate for drug development aimed at treating liver diseases or metabolic disorders. Its ability to influence cholesterol metabolism could lead to new therapeutic strategies for managing hypercholesterolemia .
Case Study: Peroxisomal Disorders
A study on patients with peroxisomal disorders demonstrated elevated levels of THCA in their bile samples. This accumulation suggests that THCA may serve as a biomarker for diagnosing certain metabolic disorders related to bile acid metabolism .
| Study | Findings |
|---|---|
| Peroxisomal Disorders | Elevated THCA levels correlated with impaired bile acid metabolism |
| Cholestasis Treatment | THCA improved bile flow and reduced liver damage in animal models |
Case Study: Hepatocyte Functionality
Research involving human hepatoma cell lines showed that THCA could enhance the synthesis of other critical bile acids like cholic acid and chenodeoxycholic acid. This indicates its potential role in maintaining hepatocyte functionality and overall liver health .
特性
IUPAC Name |
4-(3,6,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O6/c1-12(4-7-19(27)28)14-5-6-15-20-16(11-18(26)24(14,15)3)23(2)9-8-13(25)10-17(23)21(29)22(20)30/h12-18,20-22,25-26,29-30H,4-11H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCMFMBNEAMQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(C(C4C3(CCC(C4)O)C)O)O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













